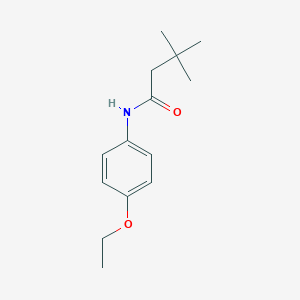
N-(4-ethoxyphenyl)-3,3-dimethylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethoxyphenyl)-3,3-dimethylbutanamide, commonly known as Etodolac, is a non-steroidal anti-inflammatory drug (NSAID) used for the treatment of pain and inflammation. It was first synthesized in 1977 and has since been extensively studied for its therapeutic potential.
科学研究应用
Etodolac has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and gout. In addition, Etodolac has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
作用机制
Etodolac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting COX enzymes, Etodolac reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Etodolac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. In addition, Etodolac has been shown to reduce the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in tissue remodeling and repair. Etodolac has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
实验室实验的优点和局限性
Etodolac has a number of advantages for lab experiments. It is readily available and relatively inexpensive. In addition, it has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to its use in lab experiments. Etodolac has a relatively short half-life, which may make it difficult to maintain therapeutic concentrations in vitro. In addition, it may have off-target effects that could complicate experimental results.
未来方向
There are a number of future directions for research on Etodolac. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Etodolac has been shown to have neuroprotective properties in animal models, and further research is needed to determine its potential therapeutic benefits in humans. Another area of interest is the development of new formulations of Etodolac that could improve its pharmacokinetic properties and reduce its side effects. Finally, there is a need for further research on the biochemical and physiological effects of Etodolac, particularly with regard to its antioxidant properties and its effects on MMPs.
合成方法
Etodolac can be synthesized through a multi-step process starting from 4-ethoxybenzoic acid. The first step involves the conversion of 4-ethoxybenzoic acid to its acid chloride derivative using thionyl chloride. The acid chloride is then reacted with 2,2-dimethylbutyryl chloride in the presence of a base such as triethylamine to give the desired product, Etodolac.
属性
产品名称 |
N-(4-ethoxyphenyl)-3,3-dimethylbutanamide |
|---|---|
分子式 |
C14H21NO2 |
分子量 |
235.32 g/mol |
IUPAC 名称 |
N-(4-ethoxyphenyl)-3,3-dimethylbutanamide |
InChI |
InChI=1S/C14H21NO2/c1-5-17-12-8-6-11(7-9-12)15-13(16)10-14(2,3)4/h6-9H,5,10H2,1-4H3,(H,15,16) |
InChI 键 |
KBPKLZFBVOFRAA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC(C)(C)C |
规范 SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(cyclohexylcarbonyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B267605.png)
![1-[(4-ethylphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B267607.png)

![N-[2-(2-ethoxyethoxy)phenyl]-N'-phenylurea](/img/structure/B267614.png)


![N-cyclohexyl-N'-[2-(2-ethoxyethoxy)phenyl]urea](/img/structure/B267617.png)
![4-{[4-(2-Ethoxyethoxy)phenyl]amino}-4-oxobutanoic acid](/img/structure/B267620.png)
![2-(2-chlorophenoxy)-N-[3-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B267623.png)
![2-[(2-methylprop-2-en-1-yl)oxy]-N-(2-phenylethyl)benzamide](/img/structure/B267625.png)
![N-[4-(2-methoxyethoxy)phenyl]-2-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B267626.png)
![N-allyl-2-{[2-(2-chlorophenoxy)propanoyl]amino}benzamide](/img/structure/B267627.png)

![3-butoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B267630.png)